Dipropylamine
Overview
Description
Dipropylamine is an organic compound with the chemical formula (CH₃CH₂CH₂)₂NH. It is classified as a secondary amine and appears as a colorless liquid with a characteristic “fishy” odor. This compound is known for its use as a precursor in the synthesis of various herbicides, such as trifluralin, oryzalin, and vernolate .
Scientific Research Applications
Dipropylamine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Dipropylamine is an organic compound with the formula (CH3CH2CH2)2NH. It is classified as a secondary amine and is a colorless liquid with a “fishy” odor .
Target of Action
This compound is primarily used as a precursor to various herbicides such as trifluralin, oryzalin, and vernolate . These herbicides are the primary targets of this compound, and they play a crucial role in controlling the growth of unwanted plants in agricultural fields.
Biochemical Pathways
For example, trifluralin, one of the herbicides synthesized from this compound, inhibits cell division and growth in the root tips of plants .
Result of Action
The primary result of this compound’s action is the synthesis of herbicides that inhibit the growth of unwanted plants. The specific molecular and cellular effects would depend on the particular herbicide synthesized. For example, trifluralin inhibits microtubule formation, disrupting cell division and leading to the death of the plant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and the presence of other chemicals can affect its reactivity and the efficiency of herbicide synthesis. Furthermore, the effectiveness of the resulting herbicide can be influenced by environmental conditions such as soil type, rainfall, and the specific types of plants present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropylamine can be synthesized through several methods:
N-propanol Amination Method: This method involves the catalytic dehydrogenation, amination, dehydration, and hydrogenation of propanol as a raw material.
Acrylonitrile Hydrogenation Method: Using acrylonitrile as a raw material and a copper-nickel compound as a catalyst, catalytic hydrogenation is carried out at temperatures ranging from 40 to 250°C and pressures from 0 to 4.9 MPa to obtain this compound.
Reduction Amination of Propionaldehyde: This method involves the reduction amination of propionaldehyde under the action of a rhodium catalyst.
Industrial Production Methods:
Propanol and Ammonia Reaction: this compound is manufactured by reacting propanol and ammonia over a dehydration catalyst at high temperature and pressure.
Propanol and Ammonia with Hydrogen: Alternatively, propanol and ammonia can be combined with hydrogen over a dehydrogenation catalyst.
Chemical Reactions Analysis
Dipropylamine undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo substitution reactions with halides to form N-substituted derivatives.
Common Reagents and Conditions: Common reagents include hydrogen, halides, and oxidizing agents. Conditions vary depending on the specific reaction but often involve elevated temperatures and pressures.
Major Products: Major products formed from these reactions include primary amines, nitroso compounds, and N-substituted derivatives.
Comparison with Similar Compounds
Dipropylamine can be compared with other similar compounds, such as:
Diethylamine: Both are secondary amines, but diethylamine has a lower boiling point and different solubility properties.
Triethylamine: This is a tertiary amine with a higher boiling point and different reactivity due to the absence of hydrogen atoms bonded to the nitrogen.
Dipropyl Ether: This compound has a similar molar mass but different chemical properties due to the presence of an oxygen atom instead of nitrogen.
Uniqueness: this compound’s unique properties, such as its ability to form hydrogen bonds and its reactivity as a nucleophile, make it distinct from other similar compounds. Its applications in various fields, including chemistry, biology, medicine, and industry, further highlight its versatility and importance .
Properties
IUPAC Name |
N-propylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-5-7-6-4-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHWNAOGRSTTBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
Record name | DIPROPYLAMINE | |
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DSSTOX Substance ID |
DTXSID2025185 | |
Record name | Dipropylamine | |
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Molecular Weight |
101.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipropylamine appears as a clear colorless liquid with an ammonia-like odor. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid, Colorless liquid with an odor of ammonia; [Merck Index] | |
Record name | DIPROPYLAMINE | |
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Record name | 1-Propanamine, N-propyl- | |
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Boiling Point |
228.9 °F at 760 mmHg (NTP, 1992), 109.3 °C | |
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Flash Point |
45 °F (USCG, 1999), 63 °F (17 °C) (open cup), 7 °C (closed cup) | |
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Solubility |
Soluble (>=10 mg/ml) (NTP, 1992), Miscible in ether, very soluble in acetone, soluble in ethanol, In water, 3.51X10+4 mg/L at 25 °C | |
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Density |
0.738 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.738 at 20 °C/4 °C, Bulk density = 6.1 lb/gal, Saturated liquid density= 46.010 lb/cu ft @ 70 °C, Saturated vapor density= 0.00771 lb/cu ft @ 70 °C | |
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Vapor Density |
3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (air= 1) | |
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Vapor Pressure |
20.1 [mmHg], 20.1 mm Hg at 25 °C | |
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Mechanism of Action |
When administered ip to rats, dipropylamine was a moderate inhibitor of liver monoamine oxidase activity. Possible relations between effects of alkylamines on MAO activity and changes in serotonin metabolism discussed. | |
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Color/Form |
Colorless liquid, Water-white liquid | |
CAS No. |
142-84-7 | |
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Melting Point |
-39.3 °F (NTP, 1992), -63 °C | |
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Retrosynthesis Analysis
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